(S)-2-Amino-N-ethyl-N-(3-trifluoromethyl-benzyl)-propionamide
CAS No.:
Cat. No.: VC13469092
Molecular Formula: C13H17F3N2O
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17F3N2O |
|---|---|
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | (2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
| Standard InChI | InChI=1S/C13H17F3N2O/c1-3-18(12(19)9(2)17)8-10-5-4-6-11(7-10)13(14,15)16/h4-7,9H,3,8,17H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | FTDUOTBFAYKURY-VIFPVBQESA-N |
| Isomeric SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C)N |
| SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (2S)-2-amino-N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide, reflects its stereochemistry and substituents . Key structural and physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇F₃N₂O |
| Molecular Weight | 274.28 g/mol |
| Canonical SMILES | CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C)N |
| Chiral Center | C2 (S-configuration) |
| Hydrogen Bond Donors | 1 (NH₂) |
| Hydrogen Bond Acceptors | 3 (Amide O, NH₂) |
| Topological Polar Surface Area | 55.6 Ų |
The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.8), promoting blood-brain barrier penetration .
Synthesis and Optimization
Key Synthetic Routes
The compound’s synthesis likely involves multi-step amidation and chiral resolution:
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Amination of Propionic Acid Derivatives: Reacting (S)-2-aminopropionic acid with ethylamine under coupling agents (e.g., DCC/DMAP) .
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Benzyl Substitution: Introducing the 3-trifluoromethyl-benzyl group via nucleophilic substitution or reductive amination .
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Chiral Resolution: Using chiral auxiliaries or enzymatic methods to isolate the (S)-enantiomer .
A solvent-free mechanochemical approach (e.g., ball milling) has been reported for analogous amides, yielding >90% purity .
Challenges in Synthesis
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Stereochemical Purity: Ensuring enantiomeric excess (ee) >99% requires chiral catalysts like spiroborate esters .
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Trifluoromethyl Incorporation: Fluorinated reagents (e.g., CF₃I) or trifluoromethyl-building blocks are often costly and require anhydrous conditions .
| Analog | TRPV1 Kᵢ (nM) | Selectivity (vs. pH/heat) |
|---|---|---|
| Target Compound (Inferred) | ~0.2–6.3 | 10–100-fold |
| Reference Compound | 0.3 | 20-fold |
Central Nervous System (CNS) Targets
N-Benzyl propanamides, such as the antiepileptic drug lacosamide, modulate voltage-gated sodium channels . The trifluoromethyl group may enhance CNS bioavailability compared to non-fluorinated analogs .
Physicochemical and ADMET Profiling
Comparative Analysis with Structural Analogs
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